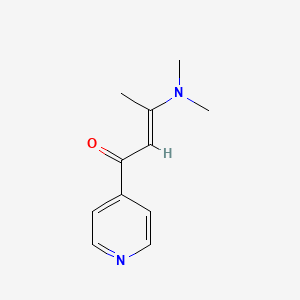

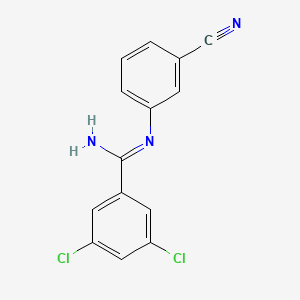

(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-(Dimethylamino)-1-pyridin-4-ylbut-2-en-1-one, also known as DMAPB, is an organic compound that has a variety of applications in scientific research. It is a colorless solid with a pyridine-like odor and is soluble in various organic solvents. DMAPB is a versatile reagent used in organic synthesis and has a wide range of applications in the laboratory, including in the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals, and biocatalysts. DMAPB has been used in a variety of scientific research studies, including studies of the mechanisms of action of drugs and their effects on the human body.

Scientific Research Applications

Biological and Medicinal Importance

Pyridine derivatives, including "(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one", have shown a wide range of biological activities, making them crucial in medicinal chemistry. These compounds are known for their antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. Their versatility is attributed to the pyridine moiety, which is a common scaffold in many pharmaceuticals. The medicinal importance of pyridine derivatives stems from their ability to interact with various biological targets, leading to diverse therapeutic effects (Abu-Taweel et al., 2022).

Chemosensing Applications

In addition to their biological significance, pyridine derivatives are also employed in chemosensing applications. Their ability to bind selectively to ions and molecules makes them effective chemosensors for detecting various species in environmental, agricultural, and biological samples. This capability is particularly important for monitoring pollutants, detecting nutrients, and understanding biological processes at the molecular level (Abu-Taweel et al., 2022).

Agrochemical Applications

The structure of "(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one" and its analogs is beneficial in the development of agrochemicals. Pyridine-based compounds serve as active ingredients in pesticides, including fungicides, insecticides, and herbicides. Their effectiveness is attributed to their ability to interfere with the biological processes of pests, thereby protecting crops and enhancing agricultural productivity (Guan et al., 2016).

Catalysis and Organic Synthesis

Pyridine derivatives are integral in catalysis, facilitating various chemical reactions. They are involved in asymmetric catalysis, metal complex formation, and serve as ligands in catalytic systems. These applications are crucial for synthesizing new compounds and materials, highlighting the versatility of pyridine-based molecules in both academic and industrial chemistry (Li et al., 2019).

Mechanism of Action

Mode of Action

It is part of the 8-hydroxyquinolines (8hqs) family, which are known to bind to metal ions .

Biochemical Pathways

8hqs, which this compound is a part of, have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, alzheimer’s disease, and cancer . The specific pathways affected by this compound and their downstream effects need further investigation.

Result of Action

It is known that 8hqs can cause cellular accumulation of copper and zinc ions . The specific effects of this compound on cellular and molecular levels need further investigation.

properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-4-6-12-7-5-10/h4-8H,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERHIRHODWYXGV-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=NC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=NC=C1)/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2805967.png)

![Tert-butyl N-[(2-tert-butyloxiran-2-yl)methyl]-N-methylcarbamate](/img/structure/B2805971.png)

![Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride](/img/structure/B2805973.png)

![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2805974.png)

![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2805981.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2805989.png)